3-Hydroxy-2-(2-thienyl)acrylonitrile
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Overview
Description
3-Hydroxy-2-(2-thienyl)acrylonitrile is an organic compound with the molecular formula C7H5NOS and a molecular weight of 151.19 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an acrylonitrile group, which is a nitrile attached to a vinyl group. The presence of both electrophilic and nucleophilic centers makes this compound a versatile building block in organic synthesis .
Preparation Methods
The synthesis of 3-Hydroxy-2-(2-thienyl)acrylonitrile can be achieved through various methods. One common approach involves the condensation reaction of 2-thiopheneacetonitrile with an aldehyde under basic conditions . This reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Chemical Reactions Analysis
3-Hydroxy-2-(2-thienyl)acrylonitrile undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include carboxylic acids, amines, and substituted thiophene derivatives .
Scientific Research Applications
3-Hydroxy-2-(2-thienyl)acrylonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-thienyl)acrylonitrile involves its interaction with various molecular targets. The compound’s electrophilic centers allow it to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity . This mechanism is particularly relevant in the context of kinase inhibition, where the compound binds to the active site of the enzyme and prevents its phosphorylation activity .
Comparison with Similar Compounds
3-Hydroxy-2-(2-thienyl)acrylonitrile can be compared with other similar compounds such as 3-Hydroxy-2-phenylacrylonitrile and 3-Hydroxy-2-furylacrylonitrile . While all these compounds share a similar acrylonitrile backbone, the presence of different aromatic rings (thiophene, phenyl, and furan) imparts unique chemical and biological properties to each compound . For instance, the thiophene ring in this compound provides enhanced electronic properties, making it more suitable for applications in organic electronics .
Properties
IUPAC Name |
(E)-3-hydroxy-2-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRUXPSESSECC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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